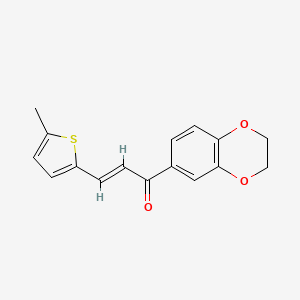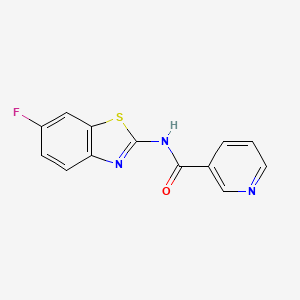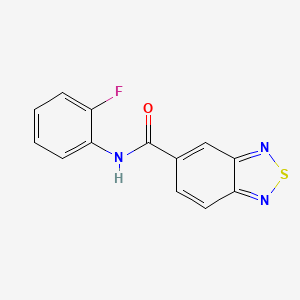
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, also known as MDB or MDBP, is a synthetic compound that has been widely studied for its potential therapeutic applications. MDB is a member of the family of benzodioxinone derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antioxidant effects. MDB has been found to have a variety of biochemical and physiological effects, making it an interesting target for further research.
作用机制
The exact mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to inhibit the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor effects. This compound has been shown to scavenge free radicals and protect against oxidative stress, which may make it useful in the treatment of diseases associated with oxidative damage. This compound has also been found to inhibit the production of inflammatory cytokines, which may make it useful in the treatment of inflammatory diseases. In addition, this compound has been shown to induce apoptosis in cancer cells, which may make it useful in the treatment of cancer.
实验室实验的优点和局限性
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has a number of advantages for use in lab experiments, including its relative ease of synthesis and its well-characterized biological effects. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity at high doses.
未来方向
There are a number of potential future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. One area of interest is the development of novel derivatives of this compound with improved solubility and bioavailability. Another area of interest is the development of combination therapies involving this compound and other drugs with complementary mechanisms of action. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in a variety of diseases.
合成方法
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 5-methyl-2-thiophenecarboxaldehyde, followed by a Wittig reaction with triphenylphosphine and 2-bromoethyl propionate. The resulting product can be purified through column chromatography to yield pure this compound.
科学研究应用
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been studied for its potential therapeutic applications in a number of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3S/c1-11-2-4-13(20-11)5-6-14(17)12-3-7-15-16(10-12)19-9-8-18-15/h2-7,10H,8-9H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZFAGSMLIYXHT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5813960.png)
![N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5813971.png)
![N-[4-(dimethylamino)-1-naphthyl]-3-nitrobenzamide](/img/structure/B5813974.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5813986.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5813987.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5813992.png)
![N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide](/img/structure/B5814000.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5814010.png)
![3-[(4-chlorophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B5814015.png)

![2-{3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814035.png)
